2-(dimethylphosphoryl)ethan-1-ol
Description
2-(Dimethylphosphoryl)ethan-1-ol is an organophosphorus compound characterized by a phosphoryl group (P=O) bonded to two methyl groups and a hydroxyethyl chain. Its structure, (CH₃)₂P(O)CH₂CH₂OH, grants it unique physicochemical properties, including polarity, hydrogen-bonding capability, and moderate hydrophilicity.
Properties
CAS No. |
6172-05-0 |
|---|---|
Molecular Formula |
C4H11O2P |
Molecular Weight |
122.10 g/mol |
IUPAC Name |
2-dimethylphosphorylethanol |
InChI |
InChI=1S/C4H11O2P/c1-7(2,6)4-3-5/h5H,3-4H2,1-2H3 |
InChI Key |
QZVZISMKIPIGBT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylphosphoryl)ethan-1-ol typically involves the reaction of dimethylphosphine oxide with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)2P(O)H+CH2CH2O→(CH3)2P(O)CH2CH2OH
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylphosphoryl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dimethylphosphine oxide derivatives, while reduction can produce dimethylphosphine.
Scientific Research Applications
2-(Dimethylphosphoryl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving phosphoryl group interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(dimethylphosphoryl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. Pathways involved may include phosphorylation and dephosphorylation processes.
Comparison with Similar Compounds
2-(Diphenylphosphanyl)ethan-1-ol (CAS: 2360-04-5)
This compound replaces the dimethyl groups on phosphorus with diphenyl substituents (C₆H₅)₂PCH₂CH₂OH. The bulky phenyl groups significantly alter its properties:
- Steric Effects : Diphenyl groups hinder coordination to metal centers compared to dimethyl groups, making it less versatile in catalysis but useful in stabilizing low-coordination metal complexes .
- Electronic Effects : The electron-withdrawing nature of phenyl groups reduces basicity at the phosphorus atom, affecting reactivity in nucleophilic substitutions.
- Solubility : Increased hydrophobicity due to aromatic rings limits aqueous solubility compared to 2-(dimethylphosphoryl)ethan-1-ol.
Phosphonate Esters and Thiol Derivatives
O,O-Bis(1-ethylpropyl) Methylphosphonate (CAS: 5842-06-8)
This compound (C₈H₁₉NS) features a thiol (-SH) group instead of a hydroxyl (-OH) and a dipropylamino substituent. Key differences include:
- Reactivity : The thiol group enables disulfide bond formation and metal chelation, contrasting with the hydroxyl group’s esterification or etherification pathways.
- Applications : Thiol derivatives are often used in radical reactions or as corrosion inhibitors, whereas hydroxyl-containing analogs are more common in polymer or pharmaceutical synthesis .
Diethyl Methylformylphosphonate Dimethylhydrazone
Synthesized in , this phosphonate ester (C₈H₁₉N₂O₃P) contains a dimethylhydrazone-protected aldehyde. Unlike this compound, it lacks a hydroxyl group but shares a phosphoryl core. Its stability under acidic conditions and utility in Horner-Wadsworth-Emmons reactions highlight the versatility of phosphorylated intermediates in organic synthesis .
Fluoridate and Alkyl-Substituted Derivatives
O-1-Ethylhexyl Methylphosphonofluoridate (CAS: 20296-29-1)
This fluoridate ester (C₉H₂₀FO₂P) features a fluorine atom and a branched alkyl chain. The fluorine enhances electrophilicity at phosphorus, making it reactive in nerve agent analogs or phosphorylation reactions. In contrast, this compound’s hydroxyl group favors nucleophilic or hydrogen-bonding interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-(Dimethylphosphoryl)ethan-1-ol, also known as DMPE, is a compound of significant interest in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and comparative data.
Chemical Structure and Properties
- Molecular Formula : C4H11O3P
- CAS Number : 6172-05-0
- Molecular Weight : 153.11 g/mol
The compound features a dimethylphosphoryl group attached to an ethanolic structure, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The dimethylphosphoryl group can form hydrogen bonds and participate in electrostatic interactions, enhancing the compound's affinity for target proteins.
Key Mechanisms:
- Enzyme Inhibition : DMPE has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and metabolism.
- Antiviral Activity : Recent studies suggest that DMPE exhibits antiviral properties, particularly against HIV-1 by interfering with viral replication mechanisms .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating potential applications in antimicrobial therapies .
Antiviral Activity
A study evaluating the antiviral potency of compounds containing the dimethylphosphoryl moiety found that DMPE exhibited significant effectiveness against HIV-1 strains. The results indicated an EC50 value of approximately 1.75 nmol/L against wild-type strains, showcasing its potential as a therapeutic agent .
| Compound | EC50 Value (nmol/L) | Activity Description |
|---|---|---|
| DMPE | 1.75 | Effective against HIV-1 |
| ETR | 83.3 | Marketed drug for comparison |
| DOR | 128 | Marketed drug for comparison |
Antimicrobial Activity
In vitro studies have reported that DMPE possesses notable antimicrobial properties, inhibiting the growth of various bacterial species. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Case Studies
- Study on HIV Resistance :
- Metabolic Stability Assessment :
Comparative Analysis with Similar Compounds
To better understand the biological activity of DMPE, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Dimethyl Phosphate | Moderate toxicity | Less effective as an antiviral agent |
| Dimethyl Phosphine Oxide | High antiviral potency | Shows promise in HIV treatment |
| Phosphoric Acid Derivatives | Low bioavailability | Limited therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
